molecular formula C8H10ClN3O3S B13114089 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine

Cat. No.: B13114089
M. Wt: 263.70 g/mol
InChI Key: JTSPCFODRZNLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C8H10ClN3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of acetic acid and water. The product is then extracted using methyl tetrahydrofuran (MeTHF) .

Chemical Reactions Analysis

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone.

Common reagents used in these reactions include sodium methoxide for substitution, hydrogen gas with a palladium catalyst for reduction, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, it acts as a precursor that undergoes several transformations to form the active pharmaceutical ingredient. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various chemical processes.

Properties

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

4-chloro-6-methoxy-5-nitro-2-propylsulfanylpyrimidine

InChI

InChI=1S/C8H10ClN3O3S/c1-3-4-16-8-10-6(9)5(12(13)14)7(11-8)15-2/h3-4H2,1-2H3

InChI Key

JTSPCFODRZNLPO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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